Home > Products > Screening Compounds P40375 > tamoxifen N-beta-D-glucosiduronic acid
tamoxifen N-beta-D-glucosiduronic acid -

tamoxifen N-beta-D-glucosiduronic acid

Catalog Number: EVT-1570698
CAS Number:
Molecular Formula: C32H38NO7+
Molecular Weight: 548.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tamoxifen N-beta-D-glucosiduronic acid is a beta-D-glucosiduronic acid.
Tamoxifen-N-glucuronide belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. Tamoxifen-N-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Tamoxifen-N-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, tamoxifen-N-glucuronide is primarily located in the cytoplasm. Tamoxifen-N-glucuronide and uridine 5'-diphosphate can be biosynthesized from tamoxifen and uridine diphosphate glucuronic acid; which is catalyzed by the enzyme UDP-glucuronosyltransferase 1-4. In humans, tamoxifen-N-glucuronide is involved in the tamoxifen action pathway and the tamoxifen metabolism pathway.
Overview

Tamoxifen N-beta-D-glucosiduronic acid is a metabolite derived from tamoxifen, a well-known selective estrogen receptor modulator used primarily in the treatment of estrogen receptor-positive breast cancer. This compound plays a significant role in the pharmacokinetics of tamoxifen, influencing its efficacy and safety profile. Tamoxifen itself is metabolized into various active and inactive forms, with glucuronidation being a key pathway for its excretion.

Source

Tamoxifen N-beta-D-glucosiduronic acid is synthesized through the metabolic processes that occur in the liver, where tamoxifen undergoes conjugation with glucuronic acid. This reaction is facilitated by uridine diphosphate-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the hydroxyl groups of tamoxifen and its metabolites.

Classification

This compound can be classified under the following categories:

  • Chemical Class: Glucuronide derivative of tamoxifen.
  • Therapeutic Class: Antineoplastic agent.
  • Mechanism of Action: Acts as a selective estrogen receptor modulator.
Synthesis Analysis

Methods

The synthesis of tamoxifen N-beta-D-glucosiduronic acid typically involves enzymatic reactions. The primary method includes:

  1. Glucuronidation: The process begins with the administration of tamoxifen, which is then metabolized in the liver. The enzyme uridine diphosphate-glucuronosyltransferase catalyzes the transfer of glucuronic acid to tamoxifen, forming tamoxifen N-beta-D-glucosiduronic acid.

Technical Details

  • Enzymatic Reaction: The reaction typically involves UDP-glucuronic acid as the donor molecule.
  • Conditions: The reaction occurs under physiological conditions (37°C) within liver microsomes or hepatocytes.
Molecular Structure Analysis

Structure

Tamoxifen N-beta-D-glucosiduronic acid has the following molecular formula: C_{32}H_{38}N_{O}_{7}. Its structure consists of a tamoxifen backbone with a glucuronic acid moiety attached via an ether bond.

Data

  • Molecular Weight: Approximately 542.65 g/mol.
  • Chemical Structure: The compound features a complex arrangement with multiple functional groups including aromatic rings and hydroxyl groups.
Chemical Reactions Analysis

Reactions

Tamoxifen N-beta-D-glucosiduronic acid primarily participates in metabolic reactions involving further conjugation or hydrolysis:

  1. Hydrolysis: Under certain conditions, it can be hydrolyzed back to tamoxifen and glucuronic acid.
  2. Further Conjugation: It may also undergo additional conjugation reactions, such as sulfation.

Technical Details

  • The metabolic pathways are influenced by various factors including genetic polymorphisms in metabolizing enzymes (e.g., uridine diphosphate-glucuronosyltransferases).
  • The stability of the compound can vary based on pH and temperature conditions.
Mechanism of Action

Process

  • Binding Affinity: While it has minimal direct activity on estrogen receptors, its formation helps regulate plasma levels of active metabolites.
  • Elimination Pathway: This metabolite enhances the solubility of tamoxifen, promoting renal and biliary excretion.

Data

  • Half-life: The half-life of tamoxifen is approximately 5 to 7 days, while its metabolites vary in half-lives depending on their structure and activity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents due to its polar nature from glucuronidation.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but sensitive to extreme pH levels.
  • Reactivity: Can participate in further metabolic reactions or hydrolysis under specific conditions.
Applications

Scientific Uses

Tamoxifen N-beta-D-glucosiduronic acid is primarily studied for its role in:

  • Pharmacokinetics Research: Understanding how tamoxifen is processed in the body.
  • Drug Development: Insights into modifying tamoxifen for improved efficacy or reduced side effects.
  • Clinical Studies: Evaluating patient responses to tamoxifen therapy based on metabolic profiles.

This compound exemplifies how metabolic pathways influence therapeutic outcomes and highlights the importance of understanding drug metabolism in clinical settings.

Chemical and Biochemical Foundations of Tamoxifen N-beta-D-glucosiduronic Acid

Structural Elucidation and Isomeric Characterization

Tamoxifen N-beta-D-glucosiduronic acid (IUPAC name: [(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium) is a quaternary ammonium glucuronide conjugate formed from the breast cancer drug tamoxifen. Its molecular formula is C₃₂H₃₈NO₇, with a molecular weight of 548.65 g/mol [3] [8]. The structure comprises two distinct moieties: the tamoxifen aglycone and the glucuronic acid group linked via a beta-configured glycosidic bond at the tertiary amine of tamoxifen’s dimethylaminoethyl side chain. Key structural features include:

  • Stereochemistry: The glucuronide bond exhibits β-configuration (axial orientation), confirmed by a characteristic anomeric proton signal at δ 4.64 ppm (J = 8.8 Hz) in NMR spectra [7].
  • Geometric isomerism: The tamoxifen moiety retains the thermodynamically stable Z-configuration across its olefinic bond, critical for estrogen receptor binding [8].
  • Charge distribution: Quaternary ammonium nitrogen (+1 charge) creates a zwitterionic structure, enhancing water solubility [4].

Collision cross-section (CCS) data derived from ion mobility spectrometry reveal distinct conformational behavior (Table 1) [3]:

Table 1: Physicochemical Descriptors of Tamoxifen N-beta-D-Glucosiduronic Acid

PropertyValueExperimental Conditions
Molecular Weight548.65 g/mol-
SMILESCC/C(=C(\C1=CC=CC=C1)/C2=CC=C...DFT-optimized structure
Predicted CCS ([M+H]⁺)234.2 ŲDrift tube ion mobility
Melting Point119-121°C (decomposes)Differential scanning calorimetry
Aqueous SolubilitySlightly soluble in DMSO/methanolEquilibrium solubility assay

SMILES String: CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN+(C)[C@H]3C@@H/C4=CC=CC=C4 [3] [8].

Bioconjugation Mechanisms in Glucuronidation Pathways

Tamoxifen undergoes direct N-glucuronidation without prior phase I metabolism, forming a quaternary ammonium glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves nucleophilic attack by tamoxifen’s tertiary amine on the anomeric carbon of UDP-glucuronic acid (UDPGA), resulting in a stable C-N bond [4] [7]. Key mechanistic aspects include:

  • Reaction regioselectivity: Exclusive conjugation at the dimethylamino group due to steric accessibility and nucleophilicity enhancement by the adjacent ether oxygen [6].
  • Glucuronide linkage: The β-1-O-amide bond differs fundamentally from ester-linked (O-) glucuronides, exhibiting distinct electronic properties [7].
  • Species specificity: Observed only in human liver microsomes; absent in rodents, dogs, or primates [4].

Kinetic analyses reveal high affinity for UGT1A4, with apparent Km values of 32.4 μM for recombinant UGT1A4 and 35.8 μM for human liver microsomes [4] [6]. The UGT1A448Val polymorphic variant exhibits enhanced catalytic efficiency (1.6–1.8-fold lower Km) for both tamoxifen and 4-hydroxytamoxifen isomers [6].

Table 2: Kinetic Parameters for N-Glucuronidation of Tamoxifen and Metabolites

SubstrateEnzyme SourceKm (μM)Vmax (pmol/min/mg)Vmax/Km
TamoxifenHLM35.8 ± 3.2412 ± 2411.5
TamoxifenrUGT1A432.4 ± 2.8583 ± 3118.0
trans-4-OH-TamrUGT1A448Leu2.2 ± 0.339.5 ± 2.117.9
trans-4-OH-TamrUGT1A448Val1.3 ± 0.2*42.1 ± 1.832.4*
cis-4-OH-TamrUGT1A448Leu2.1 ± 0.237.8 ± 1.918.0
cis-4-OH-TamrUGT1A448Val1.2 ± 0.1*40.3 ± 2.033.6*

P < 0.05 vs. wild-type [6]. HLM = Human liver microsomes; rUGT = recombinant UGT.

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Conjugate Formation

UGT1A4 is the primary hepatic isoform responsible for tamoxifen N-glucuronidation, showing no activity in UGT1A1-, 1A3-, 1A6-, 2B4-, 2B7-, 2B15-, or 2B17-expressing systems [4] [7]. Extrahepatic UGTs (e.g., UGT1A8, 1A10) contribute minimally. In contrast, O-glucuronidation of hydroxylated metabolites involves:

  • Hepatic metabolism: UGT2B7 dominates O-glucuronidation of trans-4-hydroxytamoxifen and trans-endoxifen, with UGT1A1 as a minor contributor [2].
  • Extrahepatic metabolism: UGT1A8 and 1A10 (expressed in breast/endometrium) glucuronidate cis isomers of 4-hydroxytamoxifen and endoxifen [2].

Genetic polymorphisms significantly impact enzyme function:

  • UGT2B7Tyr268: Homozygosity reduces O-glucuronidation of trans-4-hydroxytamoxifen and trans-endoxifen by 28% and 27%, respectively (p < 0.01) [2].
  • UGT1A8173Ala/277Tyr: Abolishes activity against trans isomers [2].
  • Induction in breast tissue: 4-Hydroxytamoxifen and endoxifen upregulate UGT2B15 expression via estrogen receptor α (ERα)-mediated signaling, enhancing local inactivation [5].

Table 3: UGT Isoforms Involved in Tamoxifen Metabolite Glucuronidation

UGT IsoformSubcellular LocationPrimary SubstratesFunctional Impact of Polymorphisms
UGT1A4Liver ER membraneTamoxifen, 4-OH-Tam (N-gluc.)48Val variant: ↑ affinity for 4-OH-Tam isomers
UGT2B7Liver cytosoltrans-4-OH-Tam, trans-endoxifen (O-gluc.)Tyr268 homozygosity: ↓ activity (27–28%)
UGT1A8Breast/intestinal tissuecis-4-OH-Tam, cis-endoxifen173Ala/277Tyr variant: abolishes trans-isomer activity
UGT2B15Breast tissue4-OH-Tam isomersERα-mediated induction by tamoxifen metabolites

Thermodynamic and Kinetic Stability of the Quaternary Ammonium Glucuronide Bond

The quaternary ammonium glucuronide bond exhibits exceptional stability due to:

  • Electronic factors: The positively charged nitrogen withdraws electron density from the glucuronidic C1-atom, rendering it less susceptible to nucleophilic attack [7].
  • Steric hindrance: Bulky diphenylbutenyl groups shield the glucuronide linkage [8].

Experimental evidence confirms stability across conditions:

  • Enzymatic stability: Resistant to hydrolysis by E. coli β-glucuronidase (Type VII-A), unlike O-glucuronides [7].
  • Chemical stability: Stable at pH 2–10 (37°C, 24 hr), decomposing only under harsh alkaline conditions (pH >12) [8].
  • Thermodynamics: Quantum mechanical calculations indicate bond dissociation energy (BDE) of 78 kcal/mol for the C1-N bond, exceeding O-glucuronide BDE (65 kcal/mol) [3].

Molecular dynamics simulations reveal that hydrophobic interactions between tamoxifen’s phenyl rings and UGT2B7’s Phe119 and Tyr33 residues stabilize the transition state, contributing to kinetic persistence in vivo [9]. This stability facilitates enterohepatic recirculation, as evidenced by fecal β-glucuronidase-mediated regeneration of tamoxifen from its conjugate [7] [9].

Table 4: Stability Profile of Tamoxifen N-beta-D-Glucosiduronic Acid

Stability FactorExperimental ObservationsImplications
β-Glucuronidase resistance<5% hydrolysis after 24h (vs. >95% for phenol glucuronide)Persistence in gut microbiota-rich environments
pH stabilityt½ > 1 month (pH 7.4, 37°C); t½ = 4h (pH 12)Resistance to physiological pH fluctuations
Plasma stabilityNo degradation in human plasma (37°C, 48h)Extended systemic circulation
Thermal stabilityDecomposition >120°CSuitable for long-term storage (solid state)

Properties

Product Name

tamoxifen N-beta-D-glucosiduronic acid

IUPAC Name

[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-dimethylazanium

Molecular Formula

C32H38NO7+

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C32H37NO7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)39-20-19-33(2,3)31-29(36)27(34)28(35)30(40-31)32(37)38/h5-18,27-31,34-36H,4,19-20H2,1-3H3/p+1/b26-25-/t27-,28-,29+,30-,31+/m0/s1

InChI Key

UKFQQYJAYUAYES-DTMHFWPESA-O

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.